![molecular formula C18H19BrN6O2 B6417951 3-(4-bromophenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921531-50-2](/img/structure/B6417951.png)
3-(4-bromophenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
Triazolopurines are a class of compounds that contain a purine (a type of heterocyclic aromatic organic compound) fused with a 1,2,4-triazole ring . They have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Bromophenyl compounds, on the other hand, contain a phenyl ring substituted with a bromine atom .
Scientific Research Applications
Antidepressant and Antipsychotic Applications
1,2,4-Triazole derivatives have been found in a variety of promising drugs with antidepressant and antipsychotic effects .
Antihistamine Applications
Compounds containing 1,2,4-triazole scaffolds have been used in the synthesis of antihistamine drugs .
Antifungal Applications
1,2,4-Triazole derivatives have demonstrated significant antifungal properties .
Anticancer Applications
1,2,4-Triazole derivatives have been used in the development of anticancer drugs . For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against three human cancer cell lines (MCF-7, Hela, and A549) .
Antioxidant and Anti-inflammatory Applications
1,2,4-Triazole derivatives have shown antioxidant and anti-inflammatory activities .
Applications in Agrochemistry
Triazole building blocks are utilized in the synthesis of agrochemicals .
Applications in Dye Synthesis
Triazole derivatives find application in the synthesis of dyes .
Applications in Polymer Stabilization
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
Similar compounds have been found to inhibit enzymes such as parp-1 and egfr . These compounds can induce apoptosis in cancer cells and alter the cell cycle .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and induce apoptosis in cancer cells . They can upregulate genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the Bcl2 level .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and alter the cell cycle .
Action Environment
The structure of similar compounds allows them to manifest substituents around a core scaffold in defined three-dimensional representations, which could potentially be influenced by environmental factors .
properties
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHQJVXEZPSFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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